

The Impact of Propylene Glycol on Cellular Osmotic Stress: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Propylene glycol (1,2-propanediol; PG) is a small, water-soluble organic compound widely utilized across pharmaceutical, cosmetic, and food industries. Its utility stems from its properties as a solvent, humectant, and preservative. In drug development, PG is a common vehicle for poorly water-soluble active pharmaceutical ingredients in parenteral, oral, and topical formulations[1][2][3]. Furthermore, its colligative properties make it a vital cryoprotective agent (CPA), used to mitigate the damaging effects of ice crystal formation and severe osmotic stress during the cryopreservation of cells and tissues[4][5][6].

Despite its broad applications and designation as "Generally Recognized As Safe" (GRAS) by the FDA, the introduction of **propylene glycol** into biological systems is not without consequence[7]. At high concentrations, PG can induce significant cellular stress, primarily through the imposition of a hyperosmotic environment. This guide provides an in-depth technical examination of the mechanisms by which **propylene glycol** impacts cellular osmotic stress, the resultant cellular responses, and the experimental methodologies used to investigate these phenomena.

The Physicochemical Basis of Propylene Glycol-Induced Osmotic Stress

Osmotic stress occurs when the solute concentration in the extracellular environment differs from that of the intracellular environment, leading to a net movement of water across the semi-permeable cell membrane. **Propylene glycol**, as a solute, directly increases the osmolality of extracellular solutions[3][7].

When cells are exposed to a hyperosmotic solution containing PG, an osmotic gradient is established. Water rapidly exits the cell in an attempt to equilibrate the osmotic potential, causing the cell to shrink. The cellular response is then dictated by the permeability of the membrane to PG. As a small, permeating solute, PG can slowly enter the cell, which is followed by water, leading to a return to normal volume, a phenomenon known as a regulatory volume increase. However, this process is slow and dependent on cell type and the presence of specific transporters[8]. The initial water efflux and subsequent cell shrinkage are the primary triggers of the osmotic stress response. In clinical settings, high doses of PG-containing medications can lead to systemic hyperosmolality[9][10].

Interestingly, while aquaporin (AQP) channels facilitate the transport of water and other small solutes like glycerol, evidence in mouse morulae suggests that AQP3 does not facilitate the transport of **propylene glycol**, potentially due to strong water-solute interactions[11]. This implies that PG's entry into certain cells may be less efficient than other cryoprotectants, prolonging the state of osmotic stress.

Cellular Responses to Propylene Glycol-Induced Osmotic Stress

Exposure to hyperosmotic conditions created by **propylene glycol** triggers a cascade of cellular events, ranging from immediate changes in cell volume to the activation of complex signaling pathways that determine cell fate.

Impact on Cell Viability, Proliferation, and Membrane Integrity

High concentrations of **propylene glycol** have been demonstrated to be cytotoxic across various cell types. The osmotic stress, combined with potential chemical toxicity, can lead to decreased cell viability and inhibition of proliferation.

- **Small Airway Epithelial Cells (SAECs):** Exposure to PG at concentrations of 1-4% significantly inhibits cell proliferation and decreases cell viability in a concentration-dependent manner. At concentrations of 3-4%, a significant increase in lactate dehydrogenase (LDH) release is observed, indicating compromised cell membrane integrity[12][13].
- **Human Proximal Tubule (HPT) Cells:** In models of renal toxicity, repeated exposure to 50 mM PG resulted in cytotoxicity, noted by decreased thymidine incorporation (proliferation), reduced mitochondrial metabolic activity, and lower lysosomal neutral red accumulation (viability)[1][2][14]. Acute exposure to higher concentrations (up to 263 mM) also caused time- and concentration-dependent increases in LDH release, confirming membrane damage[15].
- **Human Monocytic Cells (U937):** PG/VG mixtures at concentrations above 2.5% showed increased cytotoxicity as measured by both MTT (metabolic activity) and LDH assays[16].

Induction of DNA Damage, Cell Cycle Arrest, and Apoptosis

Severe osmotic stress is a potent cellular insult that can lead to DNA damage and the activation of programmed cell death pathways.

In SAECs, exposure to 4% PG was found to increase the number of cells positive for phosphorylated histone H2AX (γ H2AX), a sensitive marker of DNA double-strand breaks. This was accompanied by an increase in the proportion of cells in the G1 phase of the cell cycle and elevated expression of the cell cycle inhibitor p21[12][13]. Furthermore, the activation of caspase 3/7 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP1) were observed, indicating the induction of apoptosis[12][13].

Induction of Oxidative Stress

A secondary consequence of PG exposure can be the generation of oxidative stress. In HPT cells, PG-mediated toxicity was associated with a 35% increase in cellular thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, and a 20% decrease in the antioxidant glutathione (GSH)[2]. Similarly, hyperosmotic stress in embryonic stem cells leads to the accumulation of reactive oxygen species (ROS)[17].

Signaling Pathways Activated by Osmotic Stress

Cells possess intricate signaling networks to sense and respond to osmotic stress. While research specifically dissecting these pathways in response to PG is ongoing, the broader mechanisms of hyperosmotic stress signaling are well-characterized and highly relevant.

Integrated Stress Response (ISR) and Endoplasmic Reticulum (ER) Stress

Hyperosmotic stress is a known activator of the Integrated Stress Response (ISR), a central pathway that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α). This event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as the transcription factor ATF4. Studies using sorbitol to induce hyperosmotic stress in H9c2 cardiac cells have shown rapid phosphorylation of eIF2 α [\[18\]](#). This is often linked to Endoplasmic Reticulum (ER) stress, indicated by the upregulation of the chaperone BiP (immunoglobulin heavy-chain-binding protein)[\[18\]](#).

MAP Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that convert extracellular stimuli into intracellular responses. The p38-MAPK pathway is a canonical stress-activated pathway that plays a crucial role in the cellular response to hyperosmolarity. In H9c2 cells, the p38-MAPK pathway appears to have a protective, pro-survival role under severe hyperosmotic conditions[\[18\]](#).

ROS and ATR Signaling

As mentioned, hyperosmotic stress can induce ROS production. This increase in ROS can, in turn, activate the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint, a key signaling pathway involved in the DNA damage response. This ROS-ATR axis has been shown to be a critical pathway in the response of embryonic stem cells to hyperosmotic stress[\[17\]](#).

Autophagy

Autophagy is a cellular recycling process that is often induced by stress to remove damaged organelles and provide nutrients. Hyperosmotic stress can promote autophagy, evidenced by

increased expression of Beclin-1 and phosphorylation of AMP-dependent kinase (AMPK), a key energy sensor that can activate autophagy[18].

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of **propylene glycol** on cellular parameters.

Table 1: Effects of **Propylene Glycol** on Human Small Airway Epithelial Cells (SAECs) Data sourced from a study on the effects of e-cigarette liquid components. Cells were exposed for 96 hours for proliferation/viability and 24 hours for LDH release.[12][13]

PG Concentration	Inhibition of Cell Proliferation	Decrease in Cell Viability (CCK-8 Assay)	Increase in LDH Release
1%	Significant (p=0.021)	Significant (p<0.0001)	Not Significant
2%	Significant (p<0.0001)	Significant (p<0.0001)	Not Significant
3%	Significant (p<0.0001)	Significant (p<0.0001)	Significant (p=0.0055)
4%	Significant (p<0.0001)	Significant (p<0.0001)	Significant (p<0.0001)

Table 2: Effects of **Propylene Glycol** on Human Proximal Tubule (HPT) Cells Data from a study on repeated PG exposure for up to 6 days.[1][2][14]

PG Concentration	Inhibition of Thymidine Incorporation	Inhibition of MTT Metabolism	Inhibition of Neutral Red Uptake
10 mM	Not Significant	Not Significant	Not Significant
25 mM	Significant	Significant	Significant
50 mM	~50% Inhibition	~40% Inhibition	~25% Inhibition

Table 3: Markers of Oxidative Stress in HPT Cells after PG Exposure Data from a study on repeated PG exposure.[2]

Parameter	Change from Control
Thiobarbituric Acid-Reactive Substances (TBARS)	~35% Increase
Glutathione (GSH)	~20% Decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common protocols used to assess the impact of **propylene glycol**-induced osmotic stress.

Cell Culture and Exposure

- **Cell Lines:** A variety of cell lines are used, including primary cells like Small Airway Epithelial Cells (SAECs) and Human Proximal Tubule (HPT) cells, or immortalized lines like U937 or H9c2[1][12][16][18].
- **Culture Conditions:** Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with serum and antibiotics under standard conditions (37°C, 5% CO₂).
- **PG Exposure:** **Propylene glycol** is typically diluted directly into the cell culture medium to achieve the desired final concentrations (e.g., 0-4% v/v or 10-50 mM). Isotonic solutions are used in some studies to isolate chemical toxicity from osmotic effects[15]. Control groups may include untreated cells or cells treated with a non-permeating osmolyte like mannitol to differentiate osmotic stress from specific PG toxicity[14].

Assessment of Cell Viability and Cytotoxicity

- **CCK-8 or MTT Assay (Metabolic Activity):**
 - Seed cells in a 96-well plate and allow them to adhere.
 - Expose cells to various concentrations of PG for a specified duration (e.g., 24-96 hours).
 - Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells[12][14][16].
- Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity):
 - Expose cells in a culture plate to PG.
 - After the incubation period, collect the cell culture supernatant.
 - Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant. The reaction typically produces a colored formazan product or a fluorescent signal.
 - Measure the absorbance or fluorescence. A positive control (e.g., cells treated with a lysis buffer) is used to determine maximum LDH release[12][16].
- Neutral Red Uptake Assay:
 - This assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[2][14].
 - After PG exposure, cells are incubated with a medium containing neutral red.
 - Cells are then washed, and the incorporated dye is extracted using a destain solution.
 - The absorbance of the extracted dye is measured, which correlates with the number of viable cells[2][14].

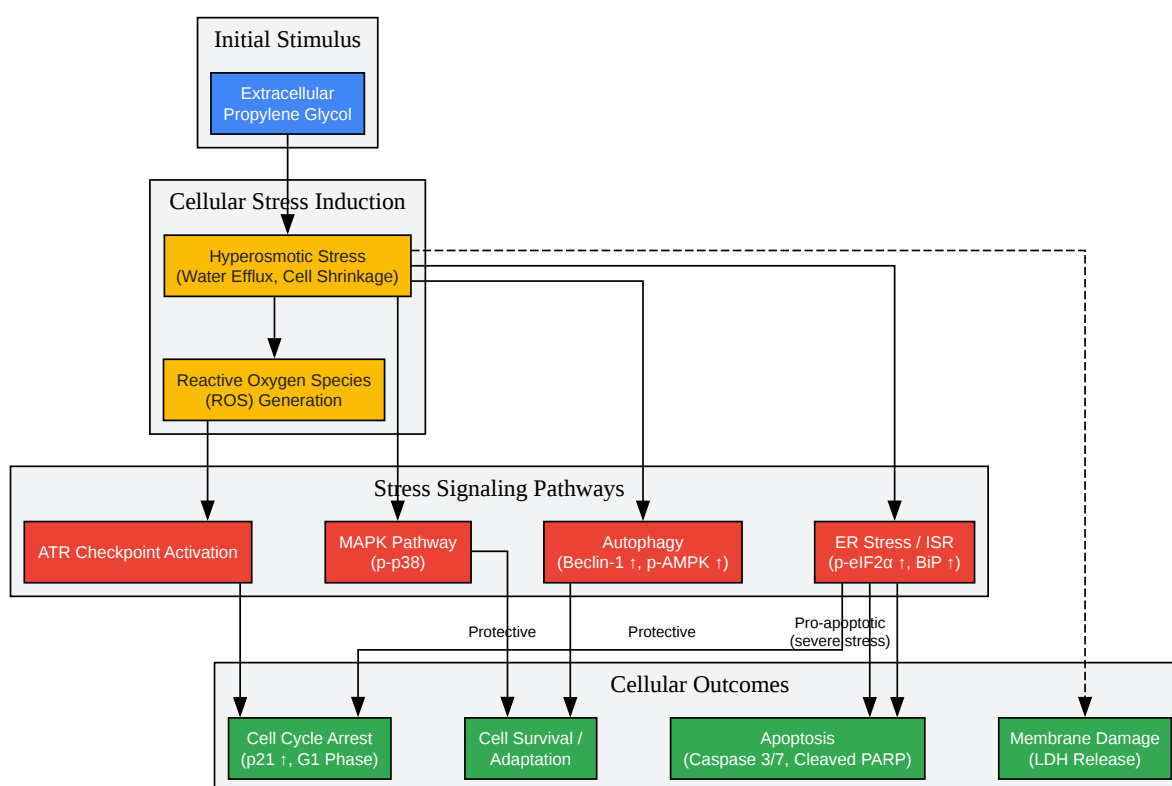
Analysis of Signaling Pathways and Apoptosis

- Western Blotting:
 - Expose cells to PG for the desired time points (e.g., 5 minutes to 24 hours).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA or Bradford assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., phospho-eIF2 α , BiP, cleaved PARP, p38-MAPK, Beclin-1)[[12](#)][[18](#)].
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Caspase Activity Assay:
 - Use a luminogenic or fluorogenic assay kit to measure the activity of executioner caspases (caspase-3 and -7).
 - After PG treatment, lyse the cells and add the caspase substrate.
 - The cleavage of the substrate by active caspases produces a luminescent or fluorescent signal that is proportional to the amount of apoptosis[[12](#)].
- Immunofluorescence for DNA Damage (γ H2AX):
 - Grow cells on coverslips and expose them to PG.
 - Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
 - Block with a suitable blocking buffer and incubate with a primary antibody against γ H2AX.
 - Incubate with a fluorescently labeled secondary antibody.
 - Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
 - Visualize and quantify the fluorescent foci using a fluorescence microscope[[12](#)].

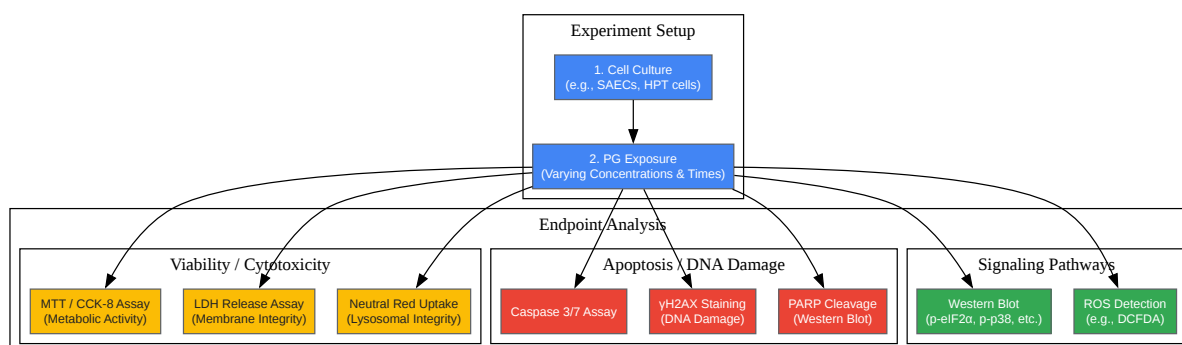
Mandatory Visualizations

Logical and Signaling Pathway Diagrams



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Caption: Signaling pathways activated by **propylene glycol**-induced osmotic stress.



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- To cite this document: BenchChem. [The Impact of Propylene Glycol on Cellular Osmotic Stress: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767615#the-impact-of-propylene-glycol-on-cellular-osmotic-stress]

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